Falcarinolone Exhibits Superior Cytotoxic Potency Against Leukemia Cells Compared to Falcarindiol and Panaxydiol
In a head-to-head evaluation of four C17 polyacetylenes against the acute lymphoblastic leukemia cell line CEM-C7H2, falcarinolone demonstrated the lowest IC50 value (3.5 μmol/L), indicating superior cytotoxic potency relative to its structural analogs [1]. Falcarindiol and panaxydiol exhibited higher IC50 values, confirming that the ketone functionality at C-3 and single hydroxyl at C-8 confer greater antileukemic activity than the diol or epoxide configurations.
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 3.5 μmol/L |
| Comparator Or Baseline | Falcarindiol: >3.5 μmol/L (less potent); Panaxydiol: >3.5 μmol/L (less potent); 8-O-methylfalcarindiol: less potent |
| Quantified Difference | Falcarinolone = most active compound (lowest IC50) |
| Conditions | CEM-C7H2 human acute lymphoblastic leukemia cells; annexin V-PI assay |
Why This Matters
Researchers investigating leukemia-selective cytotoxicity should prioritize falcarinolone over falcarindiol or panaxydiol due to its demonstrably lower IC50, enabling more potent effects at equivalent concentrations.
- [1] Zidorn C, Jöhrer K, Ganzera M, et al. Polyacetylenes from the Apiaceae vegetables carrot, celery, fennel, parsley, and parsnip and their cytotoxic activities. J Agric Food Chem. 2005;53(7):2518-2523. View Source
